Home > Products > Screening Compounds P88027 > 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine -

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

Catalog Number: EVT-13387658
CAS Number:
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine family, characterized by the presence of a bromine atom and a tert-butyl group attached to its core structure. This compound is gaining attention for its potential biological properties and applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C11H13BrN2C_{11}H_{13}BrN_2 with a molecular weight of 253.14 g/mol.

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically an imidazo[1,2-a]pyridine derivative. It can be synthesized through bromination processes involving 3-tert-butylimidazo[1,2-a]pyridine as the precursor. The unique structural features of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine contribute to its distinct chemical and biological properties, making it a subject of interest in scientific research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine typically involves the bromination of 3-tert-butylimidazo[1,2-a]pyridine. This reaction can be performed under controlled conditions to ensure selective bromination at the desired position. The general steps include:

  1. Bromination Reaction: The precursor compound is treated with brominating agents such as N-bromosuccinimide or elemental bromine.
  2. Formation of Hydrobromide Salt: The brominated product can be converted into its hydrobromide salt by reacting it with hydrobromic acid.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

Alternative methods for synthesizing imidazo[1,2-a]pyridines may include transition metal-catalyzed reactions or metal-free oxidation processes, which are increasingly being explored for their efficiency and environmental benefits .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can be represented using various notations:

  • IUPAC Name: 6-bromo-3-tert-butylimidazo[1,2-a]pyridine
  • Canonical SMILES: CC(C)(C)C1=CN=C2N1C=C(C=C2)Br
  • InChI Key: IZLCLSUHMSDRLT-UHFFFAOYSA-N

The structure consists of a fused imidazole and pyridine ring system with specific substituents that influence its reactivity and biological activity. The presence of the bromine atom and tert-butyl group significantly alters its electronic properties compared to other derivatives without these substituents.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with different functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
  • Radical Reactions: It can also engage in radical reactions that allow for direct functionalization of the imidazo[1,2-a]pyridine scaffold.

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, while oxidizing agents like potassium permanganate may facilitate oxidation processes. The outcomes depend on the choice of reagents and reaction conditions employed during the synthesis .

Mechanism of Action

The mechanism of action for 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. Research suggests that the structural components—particularly the bromine atom and tert-butyl group—play crucial roles in determining binding affinity and selectivity towards these targets.

While detailed pathways are still being investigated, it is hypothesized that derivatives of this compound may inhibit enzymes or modulate receptor activity related to various disease states. This potential makes it a candidate for further exploration in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The physical properties are essential for understanding how this compound behaves under different conditions, influencing its applications in research and industry .

Applications

Scientific Uses

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine has several applications across various scientific fields:

  • Chemistry: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Biology: Researchers are investigating its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: There is ongoing research into its therapeutic applications, particularly concerning infectious diseases such as tuberculosis.
  • Industry: Its unique structural characteristics make it useful in material science applications and catalysis .
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

The imidazo[1,2-a]pyridine (IP) scaffold represents one of the most versatile "drug prejudice" heterocyclic systems in medicinal chemistry, distinguished by its broad therapeutic applications and presence in clinically validated drugs. Early milestones featured simple IP derivatives like zolpidem (GABAA agonist for insomnia) and alpidem (anxiolytic), which established the scaffold’s capacity for central nervous system (CNS) modulation [1]. Subsequent drug development exploited the IP core’s synthetic flexibility and target promiscuity, leading to zolimidine (gastroprotective agent) and olprinone (phosphodiesterase III inhibitor for heart failure) [1] [8]. By the 2010s, IP derivatives entered oncology and infectious disease pipelines, exemplified by telacebec (Q203), a cytochrome bcc oxidase inhibitor targeting Mycobacterium tuberculosis currently in Phase II trials. This compound leverages the IP scaffold’s ability to disrupt oxidative phosphorylation in drug-resistant strains [4].

Recent innovations focus on strategic functionalization to optimize pharmacology. For instance, IP-based c-Met kinase inhibitors (e.g., Compound 31, IC₅₀ = 12.8 nM) demonstrate >78-fold selectivity over other kinases by incorporating 3-sulfonylpyridine groups to enhance target binding [7]. Similarly, cholinesterase inhibitors like 2h (AChE IC₅₀ = 79 µM) and 2j (BChE IC₅₀ = 65 µM) use biphenyl and dichlorophenyl substituents at the C3 position to engage peripheral anionic sites [8]. These advances underscore the IP scaffold’s adaptability across diverse target classes.

Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives

CompoundTherapeutic AreaKey Structural FeaturesClinical Status
ZolpidemInsomnia2-(N,N-Dimethylcarbamoyl)-6-methylphenyl at C6Marketed (since 1988)
Telacebec (Q203)Tuberculosis3-Cyclohexylmethyl-7-methoxy groupPhase II
AlpidemAnxiety6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamideMarketed (withdrawn)
Compound 31 [7]Oncology (c-Met inhibition)3-((1H-Pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) groupPreclinical

Role of Substituent Effects on Pharmacological Activity: Bromine and tert-Butyl Functionalization

The pharmacological profile of IP derivatives is exquisitely sensitive to substituent effects, where strategic halogenation and alkylation modulate electronic, steric, and metabolic properties. Bromination at the C6 position (e.g., 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine, CAS 1550404-57-3) enhances electrophilic character, facilitating cross-coupling reactions for further derivatization while improving membrane permeability [2] [5]. Concurrently, the bulky tert-butyl group at C3 induces steric constraints that favor selective target engagement. X-ray crystallography studies confirm that tert-butyl-functionalized IPs maintain planarity (torsion angle τ₁ = 0–7°) when paired with rigid adamantyl groups, but adopt twisted conformations (τ₁ = 165–179°) with phenyl rings, directly influencing binding to hydrophobic enzyme pockets [8].

Electronic perturbations from bromine significantly alter photophysical and bioactivity profiles. In 3-arylthioimidazo[1,2-a]pyridines, bromine substitution redshifts absorption maxima (323–328 nm) and enhances molar absorptivity (ε ≈ 0.4–0.9 × 10⁴ M⁻¹cm⁻¹) by stabilizing intramolecular charge transfer (ICT) from C3 to the pyridine core [6]. This electron-withdrawing effect also potentiates anti-tubercular activity; brominated IP carboxamides exhibit MIC₉₀ values of ≤0.006 μM against M. tuberculosis by promoting QcrB inhibition [4]. Similarly, tert-butyl groups improve metabolic stability through steric shielding of vulnerable C–H bonds, as evidenced by in vitro microsomal studies of c-Met inhibitors [7].

Table 2: Impact of C3 and C6 Substituents on Imidazo[1,2-a]pyridine Bioactivity

Substituent PatternKey Pharmacological OutcomesMechanistic Basis
C6-Bromination• 10-100× potency boost in anti-TB carboxamides [4] • Enables Suzuki coupling for diversification [5]• Enhanced electrophilicity for target covalent binding • Improved log P (≈2.5–3.5) for membrane penetration
C3-tert-Butylation• Selectivity for c-Met kinase (>78-fold vs. other kinases) [7] • Cholinesterase inhibition (IC₅₀ = 65–79 µM) [8]• Steric occlusion of off-target binding • Stabilization of hydrophobic pocket interactions
Dual C6-Br + C3-t-Bu• Synergistic effects on cytotoxicity and metabolic stability [2] [10]• Combined electronic and steric optimization of drug-likeness

The synergy between C6-bromine and C3-tert-butyl groups is exemplified in 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine (Molecular Formula: C₁₁H₁₃BrN₂; MW: 253.14 g/mol). Its compact structure (rotatable bonds = 1; topological polar surface area = 25.8 Ų) balances lipophilicity (log P ≈ 3.8) with aqueous solubility, adhering to "beyond Rule of Five" guidelines for challenging targets [2] [10]. This derivative serves as a key synthetic intermediate for anticancer and antimicrobial candidates, enabling rapid SAR exploration via C–C coupling at C6 [5] [9].

Properties

Product Name

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

IUPAC Name

6-bromo-3-tert-butylimidazo[1,2-a]pyridine

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-6-13-10-5-4-8(12)7-14(9)10/h4-7H,1-3H3

InChI Key

IZLCLSUHMSDRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C2N1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.